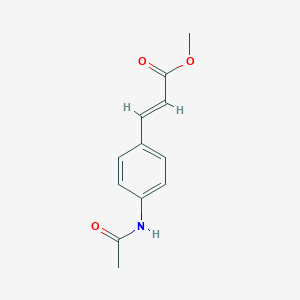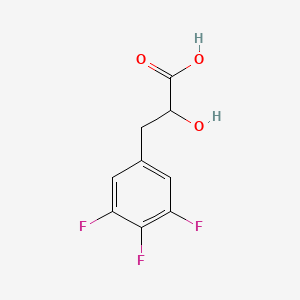
2-(4-Fluoropyridin-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoropyridin-2-yl)acetaldehyde is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and an aldehyde group attached to the 2-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoropyridin-2-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, the fluorination of 2-(pyridin-2-yl)acetaldehyde can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of 4-fluoropyridine as a starting material, which is then subjected to formylation reactions to introduce the aldehyde group at the 2-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product. Continuous flow reactors and automated systems are often employed to ensure consistent and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluoropyridin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2-(4-Fluoropyridin-2-yl)acetic acid.
Reduction: 2-(4-Fluoropyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoropyridin-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated nature enhances its interaction with biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require fluorinated aromatic rings for enhanced efficacy and metabolic stability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoropyridin-2-yl)acetaldehyde is largely dependent on its chemical structure. The presence of the fluorine atom at the 4-position of the pyridine ring enhances its electron-withdrawing properties, making the compound more reactive towards nucleophiles. The aldehyde group at the 2-position allows for various chemical modifications, enabling the compound to interact with different molecular targets. In biological systems, the compound may interact with enzymes and receptors, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Fluoropyridin-2-yl)acetaldehyde: Similar structure but with the fluorine atom at the 3-position.
2-(4-Chloropyridin-2-yl)acetaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromopyridin-2-yl)acetaldehyde: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
2-(4-Fluoropyridin-2-yl)acetaldehyde is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The electron-withdrawing effect of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C7H6FNO |
|---|---|
Molekulargewicht |
139.13 g/mol |
IUPAC-Name |
2-(4-fluoropyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6FNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3-5H,2H2 |
InChI-Schlüssel |
QTURWAJYONYZEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1F)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


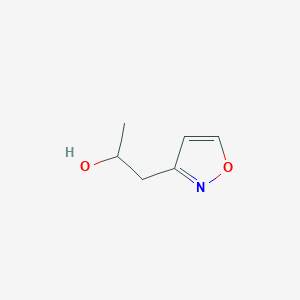
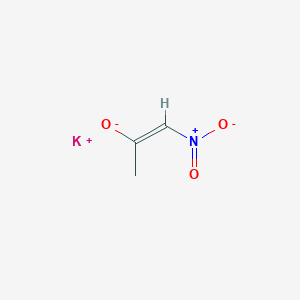
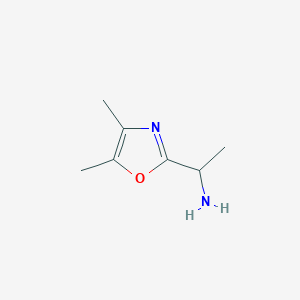
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
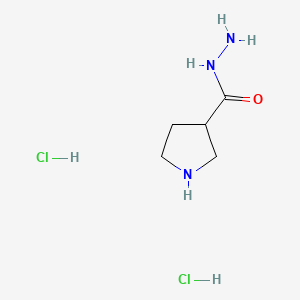
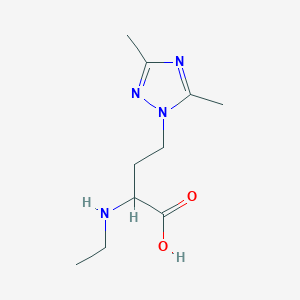
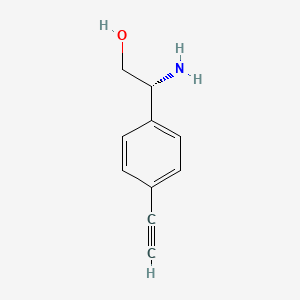
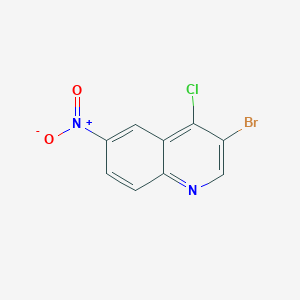
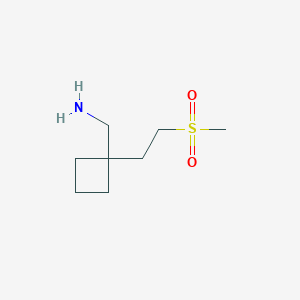

![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13615424.png)

